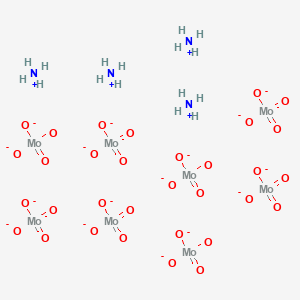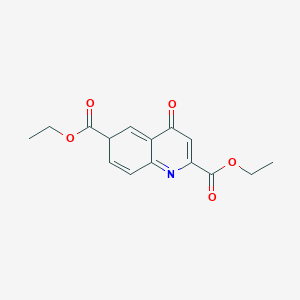![molecular formula C19H19N3O2 B15134552 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide](/img/structure/B15134552.png)
3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide is a compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their broad range of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
準備方法
Synthetic Routes and Reaction Conditions: One efficient approach to synthesizing quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another method involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which offers short reaction times, high yields, and the ability to reuse the catalyst for multiple runs .
Industrial Production Methods: Industrial production methods for quinazolinones often involve green chemistry approaches, such as using deep eutectic solvents and microwaves. For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives can be synthesized in a two-step reaction using choline chloride:urea deep eutectic solvent (DES) .
化学反応の分析
Types of Reactions: 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used in these reactions include thiols, aldehydes, and β-cyclodextrin-SO3H. For instance, the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation is a green and efficient method .
Major Products Formed: The major products formed from these reactions are typically quinazolin-4(3H)-one derivatives, which exhibit a range of biological activities .
科学的研究の応用
3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various quinazolinone derivatives. In biology and medicine, it is studied for its potential as an anticandidal agent, showing potent activity against Candida strains . Additionally, it has applications in the development of new antifungal drugs .
作用機序
The mechanism of action of 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide involves the inhibition of specific enzymes or pathways. For example, it disrupts the ergosterol biosynthetic pathway by inhibiting lanosterol 14α-demethylase activity, which is crucial for fungal cell membrane integrity .
類似化合物との比較
Similar Compounds: Similar compounds include other quinazolin-4(3H)-one derivatives, such as 1,2,3-triazole–quinazolinone conjugates and 3-phenyl-2H-1,2,4-benzothiadiazine-1,1-dioxide derivatives .
Uniqueness: What sets 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide apart is its potent anticandidal activity and its ability to inhibit the ergosterol biosynthetic pathway, making it a promising lead for further structural optimization and drug development .
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide |
InChI |
InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13,15H,11-12H2,1H3,(H,20,23)/t13-,15?/m0/s1 |
InChIキー |
NLSINQIJIYPORU-CFMCSPIPSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC(=O)C3C=CC=CC3=N2 |
正規SMILES |
CC(C1=CC=CC=C1)NC(=O)CCC2=NC(=O)C3C=CC=CC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



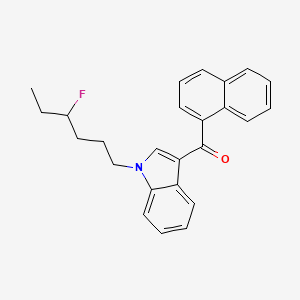
![3-[2-(Methylamino)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B15134504.png)
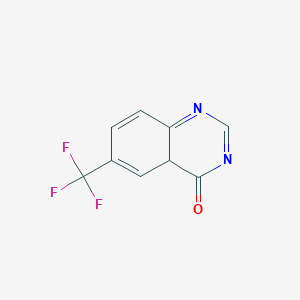
![N,N-dimethyl-N'-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]-N'-propylpropane-1,3-diamine;iodide](/img/structure/B15134521.png)
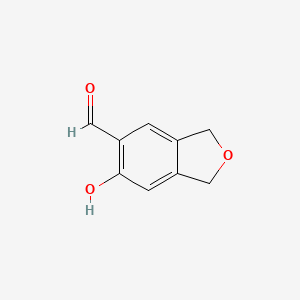
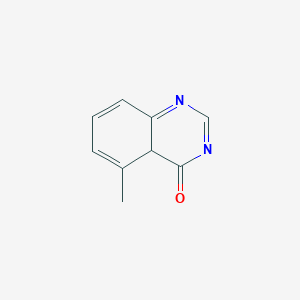
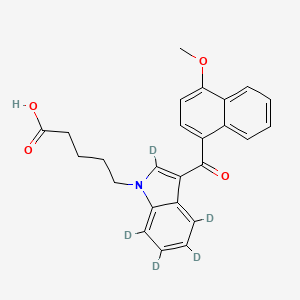
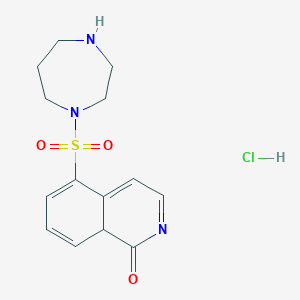
![2-chloro-N-[5-chloro-2-(dimethylamino)phenyl]acetamide](/img/structure/B15134560.png)
![Nickel,[N-[phenyl[2-[[[(1R,2S)-1-(phenylmethyl)-2-pyrrolidinyl-kN]carbonyl]amino-kN]phenyl]methylene]glycinato(2-)-kN,kO]-, (SP-4-4)-](/img/structure/B15134561.png)

